2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide
Description
Properties
IUPAC Name |
2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4S/c13-12(14)7-16-10(8-3-4-8)6-9(15-16)11-2-1-5-17-11/h1-2,5-6,8H,3-4,7H2,(H3,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSXWBROBFQFKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CC(=N)N)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(5-Cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide, a compound with the molecular formula C12H11N3S, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C12H11N3S |
| Molar Mass | 229.3 g/mol |
| Density | 1.37 g/cm³ |
| Boiling Point | 422.9 °C |
| pKa | 0.91 |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. Research published in Journal of Medicinal Chemistry demonstrated that the compound inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators such as cyclin D1 and p21 .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. A study evaluated its efficacy against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibits a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound were assessed in vitro and in vivo. In a model of acute inflammation induced by carrageenan, administration of the compound significantly reduced paw edema in rats. The anti-inflammatory mechanism appears to involve inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical mediators in inflammatory responses .
The biological activities of this compound can be attributed to its interaction with specific molecular targets:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Cell Cycle Regulation : Modulation of cyclins and cyclin-dependent kinases (CDKs).
- Cytokine Inhibition : Suppression of inflammatory cytokines.
Case Study 1: Anticancer Efficacy
In a controlled trial involving human cancer cell lines, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The study concluded that the compound could be developed into a therapeutic agent for cancer treatment .
Case Study 2: Antimicrobial Testing
A clinical evaluation was conducted on the antimicrobial effects of this compound against multi-drug resistant strains. The results indicated that it effectively inhibited bacterial growth, supporting its potential use as an alternative treatment for resistant infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole-Thiophene Hybrid Scaffolds
Compound A : 2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid ()
- Structural Differences : Replaces the thiophen-2-yl group with a trifluoromethyl (-CF₃) substituent.
Compound B: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone ()
- Structural Differences: Integrates a cyanothiophene moiety and lacks the cyclopropyl group.
- Functional Impact: The amino and cyano groups introduce hydrogen-bonding capability, which may improve target binding specificity but reduce metabolic stability .
Compound C : TRK Kinase Inhibitors ()
- Example : 5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine derivatives.
- Structural Differences : Replaces the acetimidamide side chain with a pyrazolo-pyrimidine core.
- Functional Impact : The pyrazolo-pyrimidine scaffold is associated with high kinase selectivity, but the absence of a thiophene group reduces π-π stacking interactions in hydrophobic pockets .
Pharmacological and Physicochemical Properties
Key Observations :
- The thiophene moiety in the target compound may improve solubility over Compound A’s -CF₃ group but reduce kinase affinity compared to Compound C’s pyrazolo-pyrimidine derivatives.
- Compound B’s polar cyanothiophene group enhances solubility but limits blood-brain barrier penetration.
Preparation Methods
Formation of the Acetimidamide Moiety
The acetimidamide functional group (-C(=NH)NH2) is typically installed via amination of a nitrile or related precursor .
- A common approach involves the conversion of a nitrile intermediate to the amidine by reaction with ammonia or amines under acidic or Lewis acid catalysis.
- Recent advances include BF3-catalyzed hydroamination of silylynamides with amines , providing facile access to α-silylmethylamidines, which can be transformed into acetimidamide derivatives.
Typical procedure for amidine formation:
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Nitrile activation | BF3·Et2O or other Lewis acid catalyst | Promotes nucleophilic attack by amines |
| Amination | Ammonia or primary amines | Hydroamination leads to amidine formation |
| Purification | Silica gel chromatography, recrystallization | Ensures high purity |
This method is efficient, scalable, and compatible with various functional groups, making it suitable for the final step in synthesizing 2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide.
Purification and Characterization
- Purification : Silica gel chromatography using gradient elution (e.g., hexane/ethyl acetate) is standard, followed by recrystallization from ethanol/water mixtures to isolate the pure compound.
- Characterization : Confirmed by NMR (1H, 13C), HRMS, and sometimes X-ray crystallography to verify regiochemistry and purity.
Summary Table of Preparation Steps
| Step No. | Synthetic Step | Reagents/Conditions | Key Considerations | Yield/Outcome |
|---|---|---|---|---|
| 1 | Pyrazole ring formation | Hydrazine + β-keto nitrile/ester | Control temperature, inert atmosphere | High regioselectivity |
| 2 | Cyclopropyl group introduction | Cyclopropanation or cyclopropylated building block | Avoid ring-opening side reactions | Moderate to high yield |
| 3 | Thiophene group incorporation | Cross-coupling or cyclocondensation | Regioselectivity, thiophene stability | High yield |
| 4 | Acetimidamide formation | BF3-catalyzed hydroamination with amines | Lewis acid catalysis, mild conditions | Efficient, scalable |
| 5 | Purification and characterization | Silica gel chromatography, recrystallization | Confirm structure and purity | Pure product |
Research Findings and Optimization Notes
- Regioselectivity : Bulky directing groups and computational modeling (DFT) are effective for optimizing substitution patterns on pyrazole.
- Lewis acid catalysis : BF3·Et2O has been demonstrated as an efficient catalyst for amidine formation from silylynamides and amines, offering mild and high-yielding conditions.
- Scalability : The stepwise approach and catalytic amidine formation have been successfully applied in gram-scale syntheses with consistent yields and purity.
- Purification : Gradient elution chromatography followed by recrystallization ensures removal of regioisomeric impurities and byproducts.
Q & A
Q. What are the optimal synthetic routes for preparing 2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide?
The synthesis of this compound typically involves multi-step organic reactions. Key steps include cyclopropane ring formation, pyrazole core assembly via cyclocondensation, and subsequent functionalization of the acetimidamide group. For example, refluxing intermediates with acetic acid (AcOH) under controlled temperature (100–120°C) for 3–5 hours is a common method to achieve cyclization and improve yield . Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying intermediate structures, such as confirming the presence of the thiophene moiety (δ 6.8–7.5 ppm for aromatic protons) and cyclopropyl groups (δ 0.5–1.5 ppm for cyclopropane protons) .
Q. How should researchers characterize the structural integrity of this compound?
A combination of spectroscopic and chromatographic techniques is essential:
- 1H/13C NMR : Identifies substituent positions (e.g., thiophene at C3, cyclopropyl at C5) and confirms acetimidamide group integration .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak alignment with theoretical mass).
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% is typical for research-grade material) .
Q. What safety precautions are necessary when handling this compound?
Based on structurally related pyrazole derivatives:
- Hazards : Potential skin/eye irritation (Category 2A) and respiratory tract irritation (H315, H319, H335) .
- Mitigation : Use fume hoods, nitrile gloves, and safety goggles. Store at 2–8°C in amber glass vials to prevent photodegradation .
Advanced Research Questions
Q. How can conflicting data on reaction yields be resolved during synthesis?
Discrepancies often arise from variations in reaction conditions. For example:
- Method A vs. Method B : Differences in reagent stoichiometry (1.0 equiv vs. 1.1 equiv) or catalysts (e.g., sodium acetate vs. palladium) can alter yields by 10–20% .
- Resolution Strategy : Use design-of-experiments (DoE) to optimize parameters (temperature, time, solvent polarity) and validate reproducibility via triplicate trials .
Q. What strategies are effective for analyzing the compound’s potential biological activity?
- In Silico Screening : Molecular docking studies (e.g., AutoDock Vina) to predict binding affinity to targets like kinases or GPCRs.
- In Vitro Assays : Test cytotoxicity (MTT assay), anti-inflammatory activity (COX-2 inhibition), or antimicrobial effects (MIC determination) .
- Metabolic Stability : Use liver microsomes to assess phase I/II metabolism, focusing on acetimidamide hydrolysis .
Q. How does the cyclopropyl group influence the compound’s reactivity and stability?
- Reactivity : The cyclopropane ring’s strain increases susceptibility to ring-opening reactions under acidic conditions (e.g., HCl/EtOH).
- Stability : Electron-withdrawing substituents (e.g., thiophene) stabilize the pyrazole core against oxidative degradation .
Q. What advanced techniques are used to resolve spectral ambiguities in structural analysis?
- 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., distinguishing cyclopropyl protons from methyl groups) .
- X-ray Crystallography : Confirms spatial arrangement of the pyrazole-thiophene-acetimidamide scaffold .
Methodological Considerations
Q. How to design experiments for studying degradation pathways?
- Forced Degradation : Expose the compound to stress conditions (heat: 60°C, UV light: 254 nm, pH 1–13) and monitor degradation products via LC-MS .
- Kinetic Studies : Determine half-life (t1/2) under physiological conditions (PBS, 37°C) to assess shelf-life .
Q. What computational tools are recommended for SAR (Structure-Activity Relationship) studies?
- QSAR Models : Use Schrödinger’s QikProp to predict ADME properties (e.g., logP, solubility).
- Molecular Dynamics (MD) Simulations : Analyze conformational flexibility and ligand-target interactions (e.g., GROMACS) .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activities of analogous compounds?
- Source Analysis : Compare assay protocols (e.g., cell lines, incubation times). For example, cytotoxicity in MCF-7 vs. HEK293 cells may vary due to metabolic differences .
- Dose-Response Validation : Re-test activities across a broader concentration range (e.g., 0.1–100 μM) to confirm IC50 values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
